4-Butoxypiperidine

概要

説明

Molecular Structure Analysis

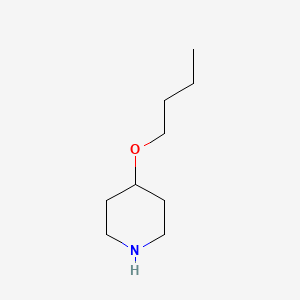

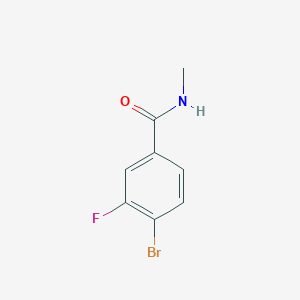

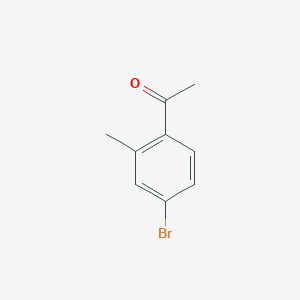

The molecular formula of 4-Butoxypiperidine is C9H19NO . The InChI code is 1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 . The molecular weight is 157.26 g/mol.Physical And Chemical Properties Analysis

4-Butoxypiperidine is a liquid at room temperature . The physical and chemical properties of 4-Butoxypiperidine include its appearance as a white to off-white powder or crystals, a characteristic odor, a melting point of 63-65°C, a boiling point of 262-264°C at 760 mmHg, and a density of 1.003 g/cm3.科学的研究の応用

Drug Discovery and Development

4-Butoxypiperidine is a derivative of piperidine, a key building block in pharmaceuticals. It plays a significant role in the synthesis of drugs, particularly those with anticancer, antimicrobial, and analgesic properties . Its structure is pivotal in the development of novel therapeutic agents, as it can be modified to enhance drug efficacy and specificity.

Pharmacological Research

In pharmacology, 4-Butoxypiperidine derivatives are explored for their potential in treating various diseases. They have been studied for their anticancer properties, with research indicating their role in regulating crucial signaling pathways involved in cancer cell proliferation and survival . This compound’s derivatives are also being investigated for their antiviral, anti-inflammatory, and antitumor properties .

Material Science

In material science, 4-Butoxypiperidine is utilized in the synthesis of complex organic compounds. Its properties are beneficial in creating materials with specific characteristics, such as enhanced durability or specialized chemical reactivity . The compound’s versatility makes it a valuable asset in developing new materials for various industrial applications.

Chemical Synthesis

4-Butoxypiperidine serves as a reagent in chemical synthesis, contributing to the creation of diverse organic molecules. It is involved in reactions that form the backbone of many synthetic processes, aiding in the production of compounds with desired pharmacological activities . Its role in synthesis is crucial for advancing chemical research and developing new methodologies.

Analytical Research

In analytical chemistry, 4-Butoxypiperidine may be used as a standard or reagent in various chromatographic techniques. Its stable structure allows for its use in method development and validation, ensuring the accuracy and precision of analytical results . It is essential in the qualitative and quantitative analysis of complex mixtures.

Life Sciences

Within the life sciences, 4-Butoxypiperidine-related compounds are integral to studying biological systems. They are used to probe the function of biological molecules and pathways, contributing to our understanding of diseases at the molecular level . This compound’s derivatives are also used to explore the pharmacodynamics and pharmacokinetics of potential new drugs.

Safety and Hazards

将来の方向性

While specific future directions for 4-Butoxypiperidine are not mentioned in the available resources, it’s worth noting that the field of therapeutic peptides, which includes compounds like 4-Butoxypiperidine, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas in drug discovery, with remarkable achievements resulting in the approval of more than 80 peptide drugs worldwide .

作用機序

Target of Action

This compound is a derivative of piperidine , a class of compounds known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels.

Mode of Action

Piperidine derivatives can have diverse modes of action depending on their specific chemical structure and the biological target they interact with . They may act as agonists, antagonists, or modulators of their target proteins, leading to a variety of physiological effects.

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight, lipophilicity, and chemical stability, can provide some insights into its likely pharmacokinetic properties . For example, 4-Butoxypiperidine, with a molecular weight of 157.26 , falls within the range generally considered favorable for oral absorption.

特性

IUPAC Name |

4-butoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPJZKQGJWZWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626078 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88536-10-1 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)